1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one
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Overview
Description
1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a pyrrolopyridine derivative, and its unique structure has been found to exhibit various biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Chemical Properties :
- 7-Substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, related to your compound of interest, are synthesized through the reaction of 7-hydroxy derivatives with nucleophiles under acidic or basic conditions. This process demonstrates the versatility of these compounds in synthetic applications, including the production of tricyclic derivatives (Goto et al., 1991).
- The crystal packing of isomeric compounds with similar structures shows interesting interactions like C–H⋯N and π⋯π, indicating potential applications in molecular design and crystal engineering (Lai et al., 2006).
Anticancer Activity :
- Polysubstituted 4H-pyran derivatives, synthesized through a process involving pyrrolo-pyridine compounds, have shown significant anticancer activity against various human cancer cell lines. This highlights the potential of such compounds in the development of new anticancer agents (Hadiyal et al., 2020).
Pharmacological Properties :
- Thioanalogues of pyrrolidine and pyridine derivatives, which are structurally related to your compound, have been synthesized and analyzed for their structures and potential biological activities. This research contributes to the understanding of the pharmacological properties of such compounds (Wojciechowska-Nowak et al., 2011).
Molecular Docking and In Vitro Screening :
- Novel pyridine and fused pyridine derivatives, including those similar to your compound, have been synthesized and subjected to molecular docking screenings. They exhibit antimicrobial and antioxidant activity, suggesting their potential in medicinal chemistry applications (Flefel et al., 2018).
Computational Analysis :
- Computational studies on related Mannich base pyrrolidine derivatives have provided insights into their equilibrium geometry, vibrational spectra, and electronic structure. This research is significant for understanding the antioxidant activity of these compounds (Boobalan et al., 2014).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been known to interact with various proteins and enzymes in the body, influencing cellular processes .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to downstream effects on cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one . These factors can include pH, temperature, and the presence of other molecules, among others.
properties
IUPAC Name |
1-methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-3-6-13-8-5-9-4-7-12(2)10(9)11(13)14/h1,4-5,7-8H,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTUOPAVCLHOAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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